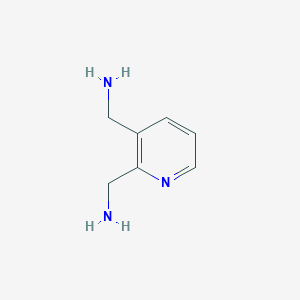

Bis(aminomethyl)pyridine

Description

BenchChem offers high-quality Bis(aminomethyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bis(aminomethyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C7H11N3 |

|---|---|

Molecular Weight |

137.18 g/mol |

IUPAC Name |

[2-(aminomethyl)pyridin-3-yl]methanamine |

InChI |

InChI=1S/C7H11N3/c8-4-6-2-1-3-10-7(6)5-9/h1-3H,4-5,8-9H2 |

InChI Key |

PNGMPEBISKWFGQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(N=C1)CN)CN |

Origin of Product |

United States |

Foundational & Exploratory

The Coordination Geometry of Bis(aminomethyl)pyridine with Transition Metals: A Technical Guide for Researchers

This in-depth technical guide explores the versatile coordination chemistry of bis(aminomethyl)pyridine ligands with transition metals. Designed for researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the synthesis, structural diversity, and applications of these fascinating complexes. We will delve into the nuanced interplay of ligand architecture and metal ion properties that dictates the resulting coordination geometries and reactivity, offering field-proven insights into their practical utility.

Introduction: The Bis(aminomethyl)pyridine Ligand Framework

The 2,6-bis(aminomethyl)pyridine ligand is a versatile tridentate N-donor ligand that has garnered significant attention in coordination chemistry. Its structure, featuring a central pyridine ring flanked by two aminomethyl arms, provides a flexible yet pre-organized platform for chelating to a wide range of transition metals. The combination of a rigid pyridyl moiety and flexible aminomethyl groups allows the ligand to adopt various coordination modes, leading to a rich diversity of complex geometries.

The electronic properties of the ligand are characterized by the σ-donating amine groups and the π-accepting pyridine ring. This electronic flexibility allows for the stabilization of transition metals in various oxidation states. Furthermore, the steric environment around the metal center can be readily tuned by introducing substituents on the pyridine ring or the amino groups, enabling fine control over the reactivity of the resulting complexes.

Coordination Modes and Resulting Geometries

The 2,6-bis(aminomethyl)pyridine ligand predominantly acts as a tridentate, meridional (mer) ligand, forming two five-membered chelate rings with the metal ion. This coordination mode is highly favored due to the ideal spacing of the three nitrogen donor atoms. However, other coordination behaviors are also observed, depending on the metal ion, counter-ions, and reaction conditions.

Tridentate Meridional Coordination

The most common coordination mode for 2,6-bis(aminomethyl)pyridine is as a tridentate N,N',N''-ligand, leading to a meridional arrangement of the donor atoms around the metal center. This results in the formation of two stable five-membered chelate rings. This coordination mode is observed for a wide range of transition metals, including iron, cobalt, nickel, copper, and zinc.[1][2]

The resulting complexes typically exhibit distorted octahedral or square pyramidal geometries, with the remaining coordination sites occupied by solvent molecules, counter-ions, or other ligands. For instance, in the case of cobalt(II) and nickel(II), the coordination of two nitrate anions in a chelating fashion can lead to heptacoordinated compounds.[2]

Caption: Tridentate meridional coordination of bis(aminomethyl)pyridine.

Bidentate Coordination

In certain instances, the bis(aminomethyl)pyridine ligand can act as a bidentate ligand, with only the pyridine nitrogen and one of the aminomethyl nitrogens coordinating to the metal center. This can occur due to steric hindrance or the presence of other strongly coordinating ligands. For example, in some platinum(IV) complexes, the ligand has been observed to bind in a bidentate fashion.[3]

Bridging Coordination

While less common, the bis(aminomethyl)pyridine ligand can also act as a bridging ligand, connecting two metal centers. This is more prevalent in polynuclear complexes or coordination polymers.

Synthesis of Transition Metal Complexes

The synthesis of bis(aminomethyl)pyridine transition metal complexes is typically straightforward and can be achieved through several common methods.

General Synthetic Approach

A general and widely used method involves the direct reaction of the bis(aminomethyl)pyridine ligand with a suitable transition metal salt in an appropriate solvent. The choice of solvent depends on the solubility of the reactants and the desired product. Common solvents include methanol, ethanol, acetonitrile, and water. The reaction is often carried out at room temperature or with gentle heating to facilitate complex formation. The resulting complex can then be isolated by filtration, evaporation of the solvent, or crystallization.

Caption: General synthetic workflow for bis(aminomethyl)pyridine complexes.

Detailed Experimental Protocol: Synthesis of [Co(2,6-bis(aminomethyl)pyridine)(NO₃)₂]

This protocol describes the synthesis of a representative cobalt(II) complex.

Materials:

-

2,6-bis(aminomethyl)pyridine

-

Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O)

-

Acetonitrile

Procedure:

-

Dissolve 2,6-bis(aminomethyl)pyridine (1 mmol) in 10 mL of acetonitrile in a 50 mL round-bottom flask.

-

In a separate beaker, dissolve cobalt(II) nitrate hexahydrate (1 mmol) in 10 mL of acetonitrile.

-

Slowly add the cobalt(II) nitrate solution to the ligand solution with constant stirring.

-

A color change should be observed upon addition, indicating complex formation.

-

Continue stirring the reaction mixture at room temperature for 2 hours.

-

Reduce the volume of the solvent in vacuo until a precipitate forms.

-

Collect the solid product by vacuum filtration and wash with a small amount of cold acetonitrile.

-

Dry the product in a desiccator.

Spectroscopic and Structural Characterization

A combination of spectroscopic and structural techniques is employed to fully characterize bis(aminomethyl)pyridine transition metal complexes.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for confirming the coordination of the ligand to the metal ion. Key vibrational bands to monitor include:

-

ν(N-H): The N-H stretching vibrations of the aminomethyl groups, which typically shift upon coordination.

-

Pyridine ring vibrations: The characteristic vibrations of the pyridine ring, which are also sensitive to coordination.

-

ν(M-N): The metal-nitrogen stretching vibrations, which appear in the far-IR region and provide direct evidence of coordination.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the complex, which are responsible for its color. The d-d transitions of the transition metal ion are particularly informative for determining the coordination geometry.

X-ray Crystallography

Single-crystal X-ray diffraction is the most definitive method for determining the solid-state structure of these complexes. It provides precise information about bond lengths, bond angles, and the overall coordination geometry.

| Complex | Metal Ion | Coordination Geometry | Key Bond Lengths (Å) | Reference |

| [Co(L)(NO₃)₂] | Co(II) | Heptacoordinated | Co-N(py): ~2.2, Co-N(amine): ~2.2 | [2] |

| [Ni(L)(NO₃)₂] | Ni(II) | Heptacoordinated | Ni-N(py): ~2.1, Ni-N(amine): ~2.1 | [2] |

| [Cu(L)Cl₂] | Cu(II) | Square Pyramidal | Cu-N(py): ~2.0, Cu-N(amine): ~2.0 | [4] |

| [Zn(L)Cl₂] | Zn(II) | Trigonal Pyramidal | Zn-N(py): ~2.1, Zn-N(amine): ~2.1 | [4] |

| [Pt(amp)₂]²⁺ (amp = 2-(aminomethyl)pyridine) | Pt(II) | Square Planar | Pt-N(py): ~2.0, Pt-N(amine): ~2.1 |

L = 2,6-bis(aminomethyl)pyridine or a derivative

Applications in Catalysis and Beyond

The unique structural and electronic properties of bis(aminomethyl)pyridine transition metal complexes have led to their exploration in various applications, particularly in catalysis.

Olefin Polymerization and Oligomerization

Iron and cobalt complexes bearing bis(imino)pyridine ligands, which are structurally related to bis(aminomethyl)pyridine, are highly active catalysts for ethylene polymerization and oligomerization.[1] The tridentate ligand framework plays a crucial role in stabilizing the active metal center and influencing the properties of the resulting polymers.

Oxidation Catalysis

Manganese complexes with bis(aminomethyl)pyridine and related ligands have been investigated as catalysts for oxidation reactions, including the epoxidation of olefins. The ability of the ligand to stabilize high-valent manganese species is key to their catalytic activity.

Bioinorganic Chemistry

The coordination chemistry of these ligands with biologically relevant transition metals such as copper and zinc has made them attractive models for the active sites of metalloenzymes.[4] Studying the structure and reactivity of these model complexes can provide valuable insights into the mechanisms of biological processes.

Comparative Analysis with Related Ligands

The coordination chemistry of bis(aminomethyl)pyridine is often compared to that of other tridentate N-donor ligands, such as terpyridine and bis(imino)pyridine.

-

Flexibility: Compared to the rigid terpyridine ligand, the flexible aminomethyl arms of bis(aminomethyl)pyridine allow for greater adaptability to the coordination preferences of different metal ions.

-

Electronic Properties: The σ-donating character of the amino groups in bis(aminomethyl)pyridine contrasts with the π-accepting imino groups in bis(imino)pyridine ligands. This difference in electronic properties significantly influences the redox behavior and catalytic activity of the corresponding metal complexes.[5]

Conclusion

The bis(aminomethyl)pyridine ligand system offers a versatile platform for the design and synthesis of a wide array of transition metal complexes with diverse coordination geometries and interesting reactivity. The ability to systematically tune the steric and electronic properties of the ligand makes it a powerful tool for the development of new catalysts and functional materials. Further research into the coordination chemistry of these ligands with a broader range of transition metals is expected to uncover new and exciting applications in areas ranging from sustainable chemistry to drug development.

References

-

Structural Studies on the Stepwise Chelating Processes of Bidentate 2-(Aminomethyl)pyridine and Tridentate Bis(2-pyridylmethyl)amine toward an Acetate-Bridged Dirhodium(II) Center. Inorganic Chemistry. Available at: [Link]

-

Structural studies on the stepwise chelating processes of bidentate 2-(aminomethyl)pyridine and tridentate bis(2-pyridylmethyl)amine toward an acetate-bridged dirhodium(II) center. PubMed. Available at: [Link]

-

Synthesis, crystal structure and thermal properties of poly[bis[μ-3-(aminomethyl)pyridine-κ2 N:N′]bis(thiocyanato-κN)manganese(II)]. National Center for Biotechnology Information. Available at: [Link]

-

The Facile Preparation of Bis(imino)pyridine Complexes via Mechanochemistry and Inorganic Synthons via Benign Reductants. STARS. Available at: [Link]

-

Synthesis and characterization of bis(imino)pyridine complexes of divalent Mg and Zn. Dalton Transactions. Available at: [Link]

-

bis(aminomethyl)-2,2′-bipyridyl chelates of transition-metal ions and crystal structures of the ligand and its copper(II) and nickel(II) complexes. Journal of the Chemical Society, Dalton Transactions. Available at: [Link]

-

Bis[2-(aminomethyl)pyridine-κ2N,N′]bis(thiocyanato-κN)copper(II). ResearchGate. Available at: [Link]

-

Synthesis, crystal structure and thermal properties of poly[bis[μ2-3-(aminomethyl)pyridine]bis(thiocyanato)cobalt(II)]. National Center for Biotechnology Information. Available at: [Link]

-

Preparation of aluminum(III) (bis(amido)pyridine)(thiolate) complexes: unexpected transmetalation mediated by LiAlH4. National Center for Biotechnology Information. Available at: [Link]

-

Early transition metal complexes containing aminopyridinato ligands. De Gruyter. Available at: [Link]

-

Introducing Bis(5-(Trifluoromethyl)pyridin-2-yl)amine Chelating Unit via Pd-Catalyzed Amination. MDPI. Available at: [Link]

- Synthesis, crystal structure and thermal properties of poly[bis[l-3-(aminomethyl)pyridine-j. IUCr Journals. Available at: https://journals.iucr.org/e/issues/2021/08/00/ln5023/index.html

-

2,6-Bis(2,6-diethylphenyliminomethyl)pyridine coordination compounds with cobalt(II), nickel(II), copper(II), and zinc(II): synthesis, spectroscopic characterization, X-ray study and in vitro cytotoxicity. Scilit. Available at: [Link]

-

Copper complexes of 2,6-bis(iminomethyl)pyridine derivatives and of 1,3-bis(pyridin-2-yl)pyrazole. Effects of ligand bulk and conformational strain on the ground state of a six-co-ordinate copper(II) ion. Journal of the Chemical Society, Dalton Transactions. Available at: [Link]

-

Stereochemically non-rigid transition metal complexes of 2,6-bis(phenyliminomethyl)pyridine and derivatives. Crystal structure of fac- ReBr(CO)(3)(PMTFA) (PMTFA=2,6-pyridylene-bis-(methylene-2-trifluoromethylaniline). ePrints Soton. Available at: [Link]

-

Development of Bis(amidophenyl)amine Redox-active Ligands for Multi-electron Catalysis by Transition Metals. Emory Theses and Dissertations. Available at: [Link]

-

trans-Bis[2-(aminomethyl)pyridine-κ2N,N′]platinum(II)] bis(hexafluoridophosphate). IUCr Journals. Available at: [Link]

-

X‐ray crystal structure of 2. The pyridine molecules of recrystallization were omitted for clarity. ResearchGate. Available at: [Link]

-

Synthesis, Properties, and Electrochemistry of bis(iminophosphorane)pyridine Iron(II) Pincer Complexes. MDPI. Available at: [Link]

-

Transition metal coordination chemistry ofN,N-bis(2-{pyrid-2-ylethyl})hydroxylamine. Europe PMC. Available at: [Link]

-

Crystal structure of 1,1′-(pyridine-2,6-diyl)bis[N-(pyridin-2-ylmethyl)methanaminium] dichloride dihydrate. IUCr Journals. Available at: [Link]

-

Coordination properties of unsymmetrical Schiff base ligands containing N3 donor sets when restricted to bidentate chelate bonding modes. Crystal structures of fac-[PtIMe3(PMAMP)] (PMAMP=2-{(2?-pyridylmethylene)aminomethyl}pyridine) and fac-[PtIMe3(PMAQ)] (PMAQ=8-{(2?-pyridylmethylene)amino}quinoline). ePrints Soton. Available at: [Link]

-

Bis(imino)pyridine iron complexes for catalytic carbene transfer reactions. RSC Publishing. Available at: [Link]

-

Synthesis and characterization of bis(2-pyridylmethyl)amine complexes of manganese(II), zinc(II), and cadmium(II). Inorganic Chemistry. Available at: [Link]

-

New multidentate .alpha.-pyridyl ligand. Coordination of bis(2-pyridylmethyl)amine with transition metal ions. Inorganic Chemistry. Available at: [Link]

-

Catalysis using transition metal complexes featuring main group metal and metalloid compounds as supporting ligands. National Center for Biotechnology Information. Available at: [Link]

-

2,6-Bis(2,6-diethylphenyliminomethyl)pyridine coordination compounds with cobalt(II), nickel(II), copper(II), and zinc(II): Synthesis, spectroscopic characterization, X-ray study and in vitro cytotoxicity. ResearchGate. Available at: [Link]

-

Pyridine C(sp 2 )–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein Journals. Available at: [Link]

-

Synthesis and coordination chemistry of 2,6-bis(diphenylphosphinomethyl)phenol P,P'-dioxides. PubMed. Available at: [Link]

-

Visible Light Photoredox Catalysis with Transition Metal Complexes: Applications in Organic Synthesis. Chemical Reviews. Available at: [Link]

-

Versatile coordination chemistry of a bis(methyliminophosphoranyl)pyridine ligand on copper centres. ResearchGate. Available at: [Link]

-

Transition Metal (II) Coordination Chemistry Ligated by a New Coplanar Tridentate Ligand, 2,6-Bis(5-isopropyl-1H-pyrazol-3-yl)pyridine. MDPI. Available at: [Link]

Sources

- 1. scilit.com [scilit.com]

- 2. researchgate.net [researchgate.net]

- 3. Stereochemically non-rigid transition metal complexes of 2,6-bis(phenyliminomethyl)pyridine and derivatives. Crystal structure of fac- ReBr(CO)(3)(PMTFA) (PMTFA=2,6-pyridylene-bis-(methylene-2-trifluoromethylaniline) - ePrints Soton [eprints.soton.ac.uk]

- 4. mdpi.com [mdpi.com]

- 5. Bis(imino)pyridine iron complexes for catalytic carbene transfer reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]

Technical Guide: Structural, Synthetic, and Functional Divergence of Bis(aminomethyl)pyridine Isomers

Topic: Difference Between 2,6-Bis(aminomethyl)pyridine and 3,5-Bis(aminomethyl)pyridine Content Type: In-Depth Technical Guide

Executive Summary

In the landscape of heterocyclic ligand design, 2,6-bis(aminomethyl)pyridine (2,6-BAMP) and 3,5-bis(aminomethyl)pyridine (3,5-BAMP) represent a classic case of positional isomerism dictating functional destiny.[1] While chemically similar (C

-

2,6-BAMP is a convergent pincer ligand , essential for stable metal chelation, RNA targeting, and catalytic active sites.

-

3,5-BAMP is a divergent bridging linker , critical for constructing Metal-Organic Frameworks (MOFs) and cross-linked coordination polymers used in drug delivery systems.

This guide analyzes the physicochemical differences, coordination behaviors, and specific applications of these isomers in drug development and materials science.

Structural & Physicochemical Analysis[2]

The fundamental difference lies in the vector orientation of the aminomethyl arms relative to the central pyridine nitrogen (

| Feature | 2,6-Bis(aminomethyl)pyridine | 3,5-Bis(aminomethyl)pyridine |

| Geometry | Convergent: Arms point toward the same face as | Divergent: Arms point away from |

| Chelation Mode | Tridentate (N,N,N) Pincer: Forms two fused 5-membered chelate rings. | Bridging: Cannot chelate a single metal; connects multiple centers. |

| Basicity (pKa) | Amines: ~8.5–9.5. | Amines: ~8.5–9.5. |

| Solubility | High in polar protic solvents (H | Moderate; often lower due to intermolecular network formation. |

| Melting Point | Low melting solid / Oil (hygroscopic). | Crystalline solid (often higher MP due to packing). |

The "Pincer" vs. "Bridge" Effect

The 2,6-isomer is pre-organized to bind metal ions (

Coordination Chemistry & Signaling Pathways

The following diagram illustrates the distinct coordination topologies that drive the applications of these isomers.

Figure 1: Coordination topology comparison. 2,6-BAMP forms discrete chelate complexes, while 3,5-BAMP forms infinite coordination networks.

Synthesis and Manufacturing

Synthesis of 2,6-Bis(aminomethyl)pyridine

The standard industrial route involves the reduction of 2,6-dicyanopyridine.[1]

-

Reagents: H

, Pd/C or Raney Nickel, in MeOH/NH -

Critical Control: Presence of ammonia is required to suppress the formation of secondary amines (dimers) via the condensation of the intermediate imine with the product amine.

-

Alternative: Bromination of 2,6-lutidine followed by Gabriel synthesis or azide substitution/reduction (avoids over-reduction issues).

Synthesis of 3,5-Bis(aminomethyl)pyridine

Synthesis is more challenging due to the higher susceptibility of the 3,5-position to ring hydrogenation (saturation), potentially yielding piperidine derivatives.[1]

-

Protocol Note: Requires carefully controlled catalytic hydrogenation (often lower pressures or specific catalysts like Co-sponge) to preserve the aromatic pyridine ring while reducing the nitrile groups [1].

-

Purification: Often isolated as the dihydrochloride salt to ensure stability and separate from partially reduced byproducts.

Applications in Drug Development[5][6]

2,6-BAMP: The RNA Targeting Scaffold

Because the phosphate backbone of RNA is negatively charged and often requires stabilization by metal ions (Mg

-

Mechanism: The protonated amines interact electrostatically with phosphates, while the pyridine ring can stack with bases or coordinate metals that bridge to the RNA.

-

Therapeutic Relevance: Used in designing small molecules that target HIV TAR RNA and bacterial riboswitches. The "pincer" geometry mimics the hydration sphere of Mg

, allowing it to stabilize specific RNA folds [2].

3,5-BAMP: The MOF Delivery Vehicle

3,5-BAMP is rarely the active pharmacophore. Instead, it is a structural linker for Metal-Organic Frameworks (MOFs) used in drug delivery.

-

Mechanism: The divergent nitrogens connect metal clusters (e.g., Zn

, Cu -

Therapeutic Relevance: These MOFs can encapsulate drugs (e.g., doxorubicin, 5-fluorouracil) within their pores. The pH-sensitivity of the pyridine-metal bond allows for controlled release in the acidic microenvironment of tumors [3].

Experimental Protocols

Protocol A: Synthesis of 2,6-BAMP (Reductive Route)

This protocol is optimized for high purity to avoid secondary amine contamination.[1]

-

Setup: Load a high-pressure autoclave with 2,6-dicyanopyridine (10 mmol), Raney Nickel (1.0 g, washed), and Methanol saturated with NH

(50 mL). -

Reaction: Pressurize to 40 bar H

and heat to 60°C. Stir at 800 rpm for 6 hours. -

Workup: Vent H

. Filter catalyst over Celite (Caution: Pyrophoric). -

Purification: Evaporate solvent. Distill residue under reduced pressure (bulb-to-bulb, 140°C @ 0.1 mmHg) or convert to HCl salt by adding 4M HCl in dioxane.

-

Validation:

H NMR (D

Protocol B: Comparative Binding Assay (Conceptual)

To verify the isomer identity and function:

-

Reagent: 10 mM CuCl

in aqueous buffer (pH 7). -

Addition: Add 1 equivalent of the unknown isomer.

-

Observation:

-

2,6-BAMP: Solution turns deep blue/purple immediately. UV-Vis shows a d-d transition band shift consistent with a specific N

chelate. No precipitation. -

3,5-BAMP: Solution may turn light blue, followed by rapid precipitation of a coordination polymer (insoluble network).

-

References

-

National Institutes of Health (NIH). (2020). Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications. PMC. Retrieved from [Link]

-

Royal Society of Chemistry. (2021). Synthesis, crystal structure and thermal properties of poly[bis[μ-3-(aminomethyl)pyridine]bis(thiocyanato)cobalt(II)]. IUCr Journals. Retrieved from [Link]

Sources

- 1. 2,6-Bis(picrylamino)-3,5-dinitropyridine | C17H7N11O16 | CID 14597089 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors for the potential treatment of epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3,5-Bis(aminomethyl)pyridine | 94413-66-8 | Benchchem [benchchem.com]

safety data sheet SDS and handling of bis(aminomethyl)pyridine

Technical Guide: Safe Handling and SDS Interpretation of Bis(aminomethyl)pyridine

Part 1: Executive Summary

Bis(aminomethyl)pyridine (specifically the 2,6-isomer, CAS 34984-16-2) is a critical pincer ligand precursor used extensively in supramolecular chemistry and organometallic catalysis.[1] While invaluable for its ability to coordinate transition metals (e.g., Fe, Zn, Ru), its utility is matched by significant safety challenges.[1] It is a corrosive, air-sensitive solid that poses severe risks to skin, eyes, and respiratory tissues.[1]

This guide moves beyond the standard Safety Data Sheet (SDS) to provide a field-proven operational framework. It addresses the "why" behind the hazards—such as the basicity-driven mechanism of tissue damage—and provides self-validating protocols for synthesis, purification, and waste management.[1]

Part 2: Chemical Identity & Physical Properties

Understanding the physical state is the first step in risk mitigation. While often assumed to be a stable liquid due to its amine nature, the pure 2,6-isomer is a low-melting solid.[1]

| Property | Data | Technical Insight |

| Chemical Name | 2,6-Bis(aminomethyl)pyridine | Primary isomer of interest.[1] |

| CAS Number | 34984-16-2 | Use for exact inventory tracking. |

| Molecular Weight | 137.18 g/mol | -- |

| Physical State | Solid (Low melting) | Melting Point: 73–78 °C. Often supercools to a viscous liquid if impure. |

| Basicity (pKa) | Pyridine N: ~5.0Primary Amines: ~9.5 | The primary amines are highly basic, driving the corrosion hazard.[1] |

| Solubility | Water, Alcohols, DCM | Hygroscopic; reacts with atmospheric CO₂ to form carbamates.[1] |

Part 3: Hazard Assessment (The "Why")

The GHS classification for this compound is typically Skin Corrosion Category 1B and Serious Eye Damage Category 1 .

Mechanism of Action

The hazard is not merely "acidic burn" but alkaline liquefaction necrosis .

-

Saponification: The high pKa (~9.5) primary amine groups attack the fatty acids in cell membranes, causing saponification (turning fats into soap).[1]

-

Deep Penetration: Unlike acid burns which form a protective eschar (scab), alkaline burns liquefy tissue, allowing the chemical to penetrate deeper until neutralized.[1]

-

Sensitization: As a benzylic-type amine, it possesses structural alerts for respiratory and skin sensitization, capable of triggering hapten-mediated immune responses.[1]

Air Sensitivity & Storage Risks

-

Carbamate Formation: Upon exposure to air, the primary amines react with CO₂ to form solid carbamate salts.[1] This crusting not only compromises chemical purity (ruining catalytic stoichiometry) but can seize ground-glass joints, leading to glassware breakage and injury.[1]

Part 4: Strategic Handling Protocols

Engineering Controls

-

Primary: All handling must occur within a certified chemical fume hood.

-

Inert Atmosphere: Due to CO₂ sensitivity, handling in a glovebox (Nitrogen/Argon) is the gold standard.[1] If a glovebox is unavailable, Schlenk line techniques are mandatory .

PPE Selection Logic

Standard nitrile gloves are often insufficient for prolonged contact with corrosive amines.

-

Incidental Contact: Nitrile (Double-gloved). Change immediately upon splash.

-

Spill Cleanup/High Risk: Silver Shield/4H (Laminate) or Butyl Rubber . Amines can permeate nitrile in <15 minutes.

Protocol: Inert Atmosphere Transfer (Schlenk Technique)

-

Objective: Transfer solid bis(aminomethyl)pyridine without air exposure.

-

Validation: The solid should remain white/colorless. Yellowing indicates oxidation or carbamate formation.

-

Preparation: Flame-dry all glassware and cycle 3x with Vacuum/Nitrogen.

-

Counter-flow: Open the storage vessel only under a strong positive pressure of nitrogen.

-

Transfer: Use a wide-bore funnel or powder addition funnel. Do not use spatulas that have been sitting on the bench.

-

Sealing: Grease joints with high-vacuum grease (e.g., Krytox or silicone) immediately.

Part 5: Visualization & Logic Flows

Figure 1: Risk Assessment & PPE Selection Workflow

This logic flow dictates the safety tier based on the operation scale and state.

Caption: Decision matrix for selecting Personal Protective Equipment based on physical state and permeation risk.

Figure 2: Emergency Response Logic (Spill)

A self-validating workflow for neutralizing amine spills.

Caption: Step-by-step protocol for containing and neutralizing bis(aminomethyl)pyridine spills.

Part 6: Emergency Response & Waste Disposal

First Aid (Specific to Amines)

-

Eyes: Do NOT use vinegar. Flush with water or saline for at least 30 minutes . The high pH causes rapid corneal opacification; speed is critical to prevent blindness.

-

Skin: Wash with soap and water. If sticky/viscous, use polyethylene glycol (PEG 400) if available, then water.[1]

-

Ingestion: Do NOT induce vomiting (risk of esophageal perforation).

Waste Disposal

-

Segregation: Never mix with acidic waste streams (exothermic reaction) or oxidizing agents (fire hazard).

-

Labeling: Clearly tag as "Alkaline Corrosive - Organic Amine."

-

Quenching: Small amounts of residue on glassware can be rinsed with dilute citric acid or HCl before cleaning to prevent sink corrosion.

Part 7: References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 167660, 2,6-Bis(aminomethyl)pyridine. PubChem. [Link]1]

-

Thermo Fisher Scientific. (2024). Safety Data Sheet: 2,6-Bis(aminomethyl)pyridine. Fisher Scientific. ]">https://www.fishersci.com[1]

-

Sigma-Aldrich. (2024). Product Specification and SDS: 2,6-Bis(aminomethyl)pyridine. Merck KGaA. ]">https://www.sigmaaldrich.com[1]

-

Forsberg, K., & Mansdorf, S. Z. (2007).[1] Quick Selection Guide to Chemical Protective Clothing. John Wiley & Sons.[2] (Referenced for Amine/Nitrile permeation data).

-

Occupational Safety and Health Administration (OSHA). (2024). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. [Link]1]

Sources

role of bis(aminomethyl)pyridine in supramolecular chemistry

The Role of Bis(aminomethyl)pyridine in Supramolecular Chemistry

Executive Summary

Bis(aminomethyl)pyridine (BAMP), particularly the 2,6-bis(aminomethyl)pyridine isomer, represents a cornerstone scaffold in supramolecular and coordination chemistry. Unlike rigid terpyridine ligands, the BAMP framework introduces methylene spacers between the central pyridine ring and the pendant amine donors. This structural feature imparts conformational flexibility, allowing the molecule to adapt its bite angle to accommodate a wide range of transition metal ions (Fe, Cu, Zn, Ni) and participate in dynamic self-assembly processes.

This guide analyzes the technical utility of BAMP as a non-innocent pincer ligand, a hydrogen-bonding anion receptor, and a building block for metallo-supramolecular cages. It provides actionable insights for researchers designing biomimetic catalysts or drug delivery vehicles.

Structural Fundamentals & Ligand Design

The utility of 2,6-bis(aminomethyl)pyridine stems from its ability to act as a tridentate

The Chelate Effect and Flexibility

The methylene bridges (

-

Conformational Freedom: The

hybridization allows rotation, enabling the ligand to bind metals with distorted geometries (e.g., trigonal bipyramidal) that rigid ligands cannot support. -

Hard/Soft Character: The amine nitrogens are harder bases than imine nitrogens, stabilizing high-oxidation-state metals (e.g., Fe(III), Cu(II)) effectively.

Isomerism in Supramolecular Assembly

While the 2,6-isomer forms chelating "pincer" complexes, the 3,5- and 4-substituted isomers cannot chelate a single metal center. Instead, they act as divergent linkers, driving the formation of coordination polymers and Metal-Organic Frameworks (MOFs).

Coordination Chemistry: The Pincer Effect

In metallo-supramolecular chemistry, BAMP derivatives are often employed to create thermodynamically stable but kinetically labile complexes, essential for error-checking during self-assembly.

Binding Modes

The ligand typically adopts a meridional coordination geometry.

-

Primary Mode:

chelation. -

Secondary Mode: In the presence of competing ligands or specific geometric constraints, one amine arm may de-coordinate, providing a site for substrate binding (catalysis).

Thermodynamic Stability

The formation of two adjacent five-membered chelate rings confers high stability. For example, Cu(II) complexes of BAMP exhibit

Table 1: Comparative Ligand Properties

| Property | 2,6-Bis(aminomethyl)pyridine (BAMP) | 2,2':6',2''-Terpyridine (Terpy) | 2,6-Bis(imino)pyridine (BIP) |

| Donor Type | Amine ( | Pyridine ( | Imine ( |

| Flexibility | High (Methylene hinge) | Low (Rigid aromatic) | Moderate (Conjugated) |

| Redox Activity | Redox-innocent | Redox-innocent | Redox-active (Non-innocent) |

| Preferred Geometry | Distorted Octahedral / TBP | Octahedral | Square Planar / Octahedral |

| Primary Application | Anion Sensing, Flexible Cages | Photophysics, Rigid Rods | Olefin Polymerization Catalysis |

Functional Applications

Anion Sensing and Recognition

When protonated, the amine groups of BAMP become excellent hydrogen bond donors (

-

Mechanism: The cleft formed by the 2,6-substitution pre-organizes the positive charges, creating an electrostatic pocket ideal for spherical anions (Cl⁻, Br⁻) or Y-shaped anions (acetate).

-

Signal Transduction: Binding is often monitored via NMR shift titrations or, if derivatized with fluorophores (e.g., anthracene), via Photoinduced Electron Transfer (PET) quenching modulation.

Biomimetic Catalysis (SOD Mimics)

Copper(II) complexes of BAMP are studied as Superoxide Dismutase (SOD) mimics. The flexibility of the amine arms allows the copper center to toggle between Cu(II) (square planar/pyramidal) and Cu(I) (tetrahedral) geometries during the catalytic disproportionation of superoxide, a key requirement for bio-antioxidant activity.

Supramolecular Cages and Drug Delivery

BAMP derivatives serve as vertices in self-assembled cages.

-

Assembly: Reaction with square-planar Pd(II) ions often yields

lantern-type cages. -

Cargo: These cages can encapsulate hydrophobic drugs (e.g., cisplatin precursors, steroids) within their cavity. The BAMP scaffold's amine groups can be functionalized to tune solubility or target specific cell receptors.

Visualization of Mechanisms

Diagram 1: Ligand Binding & Anion Sensing Logic

This diagram illustrates the dual nature of the scaffold: coordinating metals as a neutral ligand vs. binding anions as a protonated receptor.

Caption: Dual functionality of the BAMP scaffold. Top path: Formation of metal pincer complexes.[1] Bottom path: Activation as an anion receptor via protonation.

Experimental Protocol: Synthesis of a BAMP-Derived Ligand

Objective: Synthesis of a functionalized 2,6-bis(aminomethyl)pyridine ligand via nucleophilic substitution. This protocol is adaptable for introducing various pendant groups (R) for cage construction or sensing.

Target Molecule:

Reagents

-

Precursor: 2,6-Bis(bromomethyl)pyridine (Caution: Lachyrymator/Irritant).[2]

-

Nucleophile: Primary amine (

, e.g., benzylamine or an aniline derivative). -

Base: Potassium carbonate (

) or Diisopropylethylamine (DIPEA). -

Solvent: Acetonitrile (MeCN) (Dry).

Step-by-Step Workflow

-

Preparation:

-

Dissolve 2,6-bis(bromomethyl)pyridine (1.0 eq) in anhydrous MeCN (0.1 M concentration).

-

Add

(4.0 eq) to the solution. Ensure the base is finely powdered to maximize surface area.

-

-

Nucleophilic Attack:

-

Add the primary amine (2.2 eq) dropwise at

to prevent over-alkylation (formation of tertiary amines). -

Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor via TLC (SiO₂, MeOH/DCM eluent).

-

-

Work-up:

-

Filter off the inorganic salts.

-

Evaporate the solvent under reduced pressure.[3]

-

Redissolve the residue in DCM and wash with water (

) to remove unreacted amine and salts.

-

-

Purification:

-

If necessary, purify via column chromatography.[4] Note: The amine product is basic; pretreat silica with 1% Triethylamine to prevent streaking.

-

-

Validation (Self-Check):

-

¹H NMR: Look for the disappearance of the

singlet (~4.5 ppm) and appearance of the -

Mass Spec: Confirm the

peak.

-

Diagram 2: Synthetic Pathway[5]

Caption: Modular synthesis of BAMP derivatives via nucleophilic substitution of bromomethyl precursors.

References

-

Synthesis of 2,6-bis(aminomethyl)

- Title: Synthesis of 4-(Phenylethynyl)-2,6-bis[N,N-bis(carboxymethyl)aminomethyl]pyridine.

- Source: ResearchG

-

URL: [Link]

-

Anion Sensing Mechanisms

- Title: Anion-dependent fluorescence in bis(anilinoethynyl)pyridine derivatives: switchable ON-OFF and OFF-ON responses.

- Source: N

-

URL: [Link]

-

Supramolecular Cages

-

Coordination Polymers

- Title: Variability in the structures of [4-(aminomethyl)pyridine]silver(I) complexes.

- Source: PubMed.

-

URL: [Link]

-

Catalytic Applications

- Title: Bis(imino)

- Source: Royal Society of Chemistry (Chemical Science).

-

URL: [Link]

Sources

- 1. Ambidentate bonding and electrochemical implications of pincer-type pyridylidene amide ligands in complexes of nickel, cobalt and zinc - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 2. Crystal structure of 1,1′-(pyridine-2,6-diyl)bis[N-(pyridin-2-ylmethyl)methanaminium] dichloride dihydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

Methodological & Application

High-Fidelity Synthesis of 2,6-Bis(aminomethyl)pyridine from 2,6-Dicyanopyridine

Executive Summary & Application Context

2,6-Bis(aminomethyl)pyridine (BAMP) is a critical pincer ligand scaffold used extensively in coordination chemistry and the synthesis of metallo-pharmaceuticals. Its synthesis from 2,6-dicyanopyridine is a classic nitrile reduction; however, this transformation is notoriously prone to side reactions—specifically the formation of secondary amines (dimerization) and catalyst poisoning by the pyridine nitrogen.

This guide presents two validated protocols designed to maximize yield and purity:

-

Method A (The "Gold Standard" Lab Protocol): Pd/C-catalyzed hydrogenation under acidic conditions. This method effectively suppresses secondary amine formation and prevents catalyst deactivation.

-

Method B (Scale-Up Compatible): Raney Nickel reduction in ammoniacal methanol. Preferred for larger batches where cost-efficiency is paramount.[1]

Mechanistic Insight & Strategy

To ensure reproducibility, one must understand the failure modes of nitrile reduction.

The Challenge: Secondary Amine Formation

The reduction of a nitrile (

-

Primary Pathway: The imine is hydrogenated to the primary amine (

). -

Failure Mode: The newly formed primary amine is nucleophilic. It can attack a transient imine intermediate to form a secondary imine, which reduces to a secondary amine (dimer).

Solution:

-

Acidic Conditions (Method A): Protonating the primary amine immediately upon formation (

) renders it non-nucleophilic, halting the dimerization pathway. Acid also protonates the pyridine ring, preventing it from binding strongly to the Pd surface and poisoning the catalyst. -

Ammonia Saturation (Method B): A large excess of ammonia shifts the equilibrium away from secondary amine formation by mass action.

Visualization: Reaction Pathway & Control

Figure 1: Reaction pathway showing the critical bifurcation between product formation and dimerization, controlled by pH or ammonia concentration.

Protocol A: Pd/C Hydrogenation (Acidic)

Recommended for: Laboratory scale (1g – 10g), high purity requirements. Safety: Hydrogen gas is flammable. Work in a well-ventilated fume hood.

Materials & Equipment

| Component | Specification | Role |

| Substrate | 2,6-Dicyanopyridine (98%+) | Starting Material |

| Catalyst | 10% Pd/C (Degussa type E101) | Hydrogenation Catalyst |

| Solvent | Methanol (HPLC Grade) | Reaction Medium |

| Additive | Conc.[2][3][4][5] HCl (37%) | Amine Scavenger / Catalyst Activator |

| Gas | Hydrogen (Balloon or Cylinder) | Reducing Agent |

| Equipment | 3-Neck Round Bottom Flask or Parr Shaker | Reactor |

Step-by-Step Procedure

-

Preparation: In a 250 mL round-bottom flask, dissolve 2,6-dicyanopyridine (2.0 g, 15.5 mmol) in Methanol (50 mL) .

-

Acidification: Slowly add Concentrated HCl (4.0 mL, ~48 mmol) .

-

Note: The solution may warm slightly. The acid stoichiometry (3+ equivalents) ensures both the pyridine nitrogen and the two resulting primary amines are fully protonated.

-

-

Catalyst Addition: Carefully add 10% Pd/C (0.4 g, 20 wt%) .

-

Critical Safety: Pd/C can ignite methanol vapors if dry. Add the catalyst as a slurry in water or under an argon blanket.

-

-

Hydrogenation:

-

Purge the flask with Nitrogen (3 cycles).

-

Switch to Hydrogen atmosphere (Balloon pressure is sufficient, but 30-50 psi in a Parr shaker is faster).

-

Stir vigorously at Room Temperature for 12–16 hours .

-

-

Monitoring: Check reaction progress via TLC (Eluent: 10% MeOH in DCM with 1% NH4OH). The starting nitrile will disappear; the product stays at the baseline due to polarity.

-

Work-Up (Purification):

-

Filtration: Filter the mixture through a pad of Celite to remove Pd/C. Wash the pad with MeOH.[4]

-

Concentration: Evaporate the filtrate to dryness to obtain the Tri-hydrochloride salt (stable solid).

-

Free Base Liberation (Optional): Dissolve the salt in minimal water (10 mL). Cool to 0°C. Add 40% NaOH dropwise until pH > 12. Extract with DCM (4 x 30 mL). Dry over Na2SO4 and concentrate to yield the free amine as a pale yellow oil/solid.

-

Expected Yield: 85–92% (as HCl salt).

Protocol B: Raney Nickel Reduction (Ammoniacal)

Recommended for: Scale-up (>20g), cost sensitivity. Safety: Raney Nickel is pyrophoric (ignites in air). Never let it dry out.

Materials & Equipment

| Component | Specification | Role |

| Catalyst | Raney® Nickel (Slurry in water) | Catalyst |

| Solvent | 7N Ammonia in Methanol | Solvent & Suppressant |

| Equipment | High-Pressure Autoclave (Hastelloy/SS) | Reactor |

Step-by-Step Procedure

-

Reactor Loading: Load the autoclave with 2,6-dicyanopyridine (10.0 g, 77.4 mmol) .

-

Catalyst Prep: Wash Raney Nickel (~2.0 g wet slurry) with methanol (3x) to remove water. Transfer quantitatively to the autoclave.

-

Solvent Addition: Add 7N NH3 in Methanol (100 mL) .

-

Why: The high concentration of ammonia is non-negotiable to prevent secondary amine formation.

-

-

Reaction:

-

Seal autoclave. Purge with N2.

-

Pressurize with H2 to 50 bar (725 psi) .

-

Heat to 60°C . Stir at 800+ rpm.

-

Run for 4–6 hours .

-

-

Work-Up:

-

Cool to RT and vent H2 carefully.

-

Filter catalyst under N2 atmosphere (keep wet!).

-

Concentrate filtrate to remove NH3 and MeOH.

-

The residue is often pure enough for use, or can be distilled (high vacuum) / converted to HCl salt for storage.

-

Expected Yield: 80–88%.

Analytical Characterization (Self-Validation)

To validate the synthesis, compare your product against these spectral benchmarks.

| Technique | Expected Signal | Interpretation |

| 1H NMR (D2O/DCl) | Pyridine aromatic protons | |

| 1H NMR (D2O/DCl) | Key Diagnostic: Methylene ( | |

| IR Spectroscopy | Disappearance of ~2230 cm | Loss of Nitrile ( |

| IR Spectroscopy | Appearance of 3200–3400 cm | Broad N-H stretch of primary amine. |

Expert Troubleshooting

-

Problem: Low yield with significant polymeric residue.

-

Cause: Dimerization due to insufficient acid (Method A) or insufficient ammonia (Method B).

-

Fix: Increase HCl to 4 equivalents or use freshly prepared ammonia-saturated methanol.

-

-

Problem: Incomplete conversion.

-

Cause: Catalyst poisoning by the pyridine ring.

-

Fix: Ensure the reaction is acidic (Method A). If using Method B, increase H2 pressure or catalyst loading.

-

-

Problem: Product is colored (dark brown).

-

Cause: Oxidation of the free amine.

-

Fix: Store as the HCl salt. The free amine absorbs CO2 from air and oxidizes; the salt is indefinitely stable.

-

References

-

Catalytic Hydrogenation of Nitriles: Hegedus, L., & Mathe, T. (2005).[6] Applied Catalysis A: General, 296(2), 209-215. Link

- Suppression of Secondary Amines: Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.

-

Synthesis of Pyridine Ligands: Newkome, G. R., et al. (1984). Journal of Organic Chemistry, 49(15), 2750–2754. Link

-

Commercial Reference: 2,6-Bis(aminomethyl)pyridine (CAS 34984-16-2) Physical Properties. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. the synthesis of 2,6-Pyridinedicarbonitrile_Chemicalbook [chemicalbook.com]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. hidenanalytical.com [hidenanalytical.com]

catalytic oxidation of alcohols using bis(aminomethyl)pyridine iron complexes

Application Note: Green Catalytic Oxidation of Alcohols using Bio-Inspired Iron(II) Bis(aminomethyl)pyridine (BAMP) Complexes

Executive Summary

Objective: To provide a validated, step-by-step protocol for the chemoselective oxidation of primary and secondary alcohols to aldehydes and ketones using non-heme Iron(II) complexes bearing 2,6-bis(aminomethyl)pyridine (BAMP) ligands.

Context: Traditional alcohol oxidations rely on toxic, stoichiometric reagents (Jones reagent, PCC, Swern). This protocol utilizes a bio-inspired iron catalyst with hydrogen peroxide (

Chemical Context & Catalyst Architecture

The catalytic core is based on the 2,6-bis(aminomethyl)pyridine (BAMP) scaffold. This NNN-pincer type ligand coordinates to iron in a meridional or facial fashion, leaving labile sites available for oxidant activation.

-

Metal Center: Iron(II) (

) is preferred over Iron(III) as the starting material due to easier ligand complexation and rapid reaction with oxidants. -

Ligand Role: The BAMP ligand provides a robust

donor set. The steric bulk on the amine nitrogens is critical; it prevents the formation of thermodynamically stable but catalytically inactive -

Oxidant: Hydrogen Peroxide (

).[1][2][3] It is cheap and green but prone to disproportionation (catalase activity). The protocol below mitigates this via controlled addition and acidic co-factors.

Protocol 1: Catalyst Synthesis

Target Complex:

Materials

-

2,6-Bis(chloromethyl)pyridine (Precursor)

-

Primary amine (

, e.g., tert-butylamine) -

or

-

Solvents: Methanol (MeOH), Acetonitrile (MeCN), Diethyl ether (

). -

Inert Atmosphere: Nitrogen (

) or Argon manifold.

Step-by-Step Workflow

-

Ligand Synthesis (

):-

Dissolve 2,6-bis(chloromethyl)pyridine (1.0 eq) in MeCN.

-

Add

(4.0 eq) dropwise at 0°C to prevent over-alkylation. -

Reflux for 12 hours.

-

Evaporate solvent.[4] Basify with NaOH (1M) and extract with

. -

Validation: Verify structure via

-NMR (Look for pyridine protons

-

-

Complexation (Inert Conditions Required):

-

Degas all solvents with

for 30 mins prior to use. -

Dissolve

ligand (1.0 eq) in minimal dry MeOH. -

Add

(1.0 eq) as a solid under -

Stir for 2 hours at Room Temperature (RT).

-

Precipitate the complex by adding degassed

. -

Filter under

, wash with -

Storage: Store in a glovebox or sealed under Argon at -20°C.

-

Protocol 2: Catalytic Oxidation of Alcohols

Reaction Class: Chemoselective Dehydrogenation / Oxygenation Standard Scale: 1.0 mmol Substrate

Reagents

-

Substrate: Primary/Secondary Alcohol (1.0 mmol)

-

Catalyst: Fe-BAMP Complex (1–3 mol%)

-

Oxidant: 30-50%

(1.5 eq) -

Additive: Acetic Acid (AcOH) (0.5 eq) – Critical for proton-assisted O-O bond cleavage.

-

Solvent: Acetonitrile (MeCN)

Experimental Procedure

-

Preparation:

-

In a 25 mL round-bottom flask, dissolve Substrate (1.0 mmol) and Fe-Catalyst (0.03 mmol) in MeCN (3 mL).

-

Add Acetic Acid (0.5 mmol).

-

Note: The solution may be open to air, but an inert atmosphere often improves turnover numbers (TON).

-

-

Oxidant Addition (The "Slow-Drip" Rule):

-

Prepare a solution of

(1.5 mmol) diluted in MeCN (1 mL). -

Crucial Step: Add the

solution via syringe pump or dropping funnel over 20–30 minutes at 0°C or RT. -

Reasoning: Rapid addition favors "catalase activity" (

), destroying the oxidant before it reacts with the iron center.

-

-

Monitoring:

-

Stir for an additional 30–60 minutes.

-

Monitor via TLC or GC-MS.

-

Quench: Add saturated

or solid

-

-

Workup:

-

Extract with Ethyl Acetate (

mL). -

Dry over

, filter, and concentrate. -

Purify via silica column chromatography if necessary (though conversion is often >95% clean).

-

Mechanistic Insight & Visualization

The reaction proceeds via a high-valent iron-oxo manifold, distinct from radical autoxidation. The BAMP ligand directs the mechanism towards Hydrogen Atom Transfer (HAT) rather than electron transfer.

Key Pathway:

-

Activation:

is oxidized by -

Heterolysis: Assisted by AcOH, the O-O bond cleaves to generate the active oxidant, a high-valent ferryl species (

or -

Abstraction: The ferryl oxygen abstracts a hydrogen atom from the alcohol's

-carbon (C-H bond), forming a radical cage. -

Rebound/Desorption: Rapid electron/proton transfer yields the carbonyl product and regenerates the catalyst.

Figure 1: Catalytic cycle for bio-inspired iron alcohol oxidation. The critical step is the acid-assisted formation of the high-valent iron-oxo species.

Performance Data & Troubleshooting

Table 1: Representative Performance Metrics (Fe-BAMP System)

| Substrate | Product | Time (h) | Yield (%) | Chemoselectivity Note |

| Benzyl Alcohol | Benzaldehyde | 0.5 | >98 | No over-oxidation to acid |

| 1-Phenylethanol | Acetophenone | 0.5 | >99 | Excellent reactivity |

| Cyclohexanol | Cyclohexanone | 1.0 | 85 | Slower (stronger C-H bond) |

| Cinnamyl Alcohol | Cinnamaldehyde | 1.0 | 92 | C=C bond preserved |

| 1-Octanol | Octanal | 2.0 | 65 | Aliphatic alcohols are challenging |

Troubleshooting Guide:

-

Problem: Low Conversion.

-

Cause: Catalyst death via dimerization or

disproportionation. -

Solution: Increase catalyst loading to 5 mol%; ensure slow addition of

; add more AcOH (up to 1.0 eq).

-

-

Problem: Loss of Chemoselectivity (Epoxidation of alkenes).

-

Cause: Mechanism shifting to radical pathways.

-

Solution: Add a radical scavenger (e.g., TEMPO, 1 mol%) to suppress free radicals, favoring the metal-based HAT mechanism.

-

-

Problem: Iron Precipitation.

-

Cause: Ligand dissociation.

-

Solution: Use a stronger coordinating solvent mixture (e.g., MeCN:CH2Cl2 1:1) or ensure the ligand R-groups are sufficiently bulky.

-

References

-

Britovsek, G. J. P., et al. (2002).[5] "New bis(imino)pyridine-iron(II) complexes: synthesis and activity." Elsevier. (Foundational work on pyridine-iron ligand synthesis). 5[2][3][6][7][8][9][10]

- Costas, M., & Que, L. (2002). "Ligand Topology Effects on the Reactivity of Non-Heme Iron(II) Complexes." Angewandte Chemie.

-

White, M. C., et al. (2018). "The Fe(PDP)-catalyzed aliphatic C–H oxidation: a slow addition protocol." ResearchGate.[7] (Defines the standard "slow addition" protocol for non-heme iron oxidation). 11

-

Caselli, A., et al. (2020).[1] "Catalytic Selective Oxidation of Primary and Secondary Alcohols Using Nonheme Iron(III) Pyridine-Containing Ligand Complexes." European Journal of Organic Chemistry.[1][2] (Specific application of pyridine-based iron complexes for alcohol oxidation). 2[2][3][5][6][7][8][9][10]

-

Kundu, S., et al. (2018). "H2O2 Oxidation by FeIII–OOH Intermediates and Its Effect on Catalytic Efficiency." ACS Catalysis. (Mechanistic details on the hydroperoxo intermediate). 3[2][3][7][8][9]

Sources

- 1. Catalytic Selective Oxidation of Primary and Secondary Alcohols Using Nonheme [Iron(III)(Pyridine-Containing Ligand)] Complexes [boa.unimib.it]

- 2. air.unimi.it [air.unimi.it]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Frontiers | Selective and fast oxidation of alcohol to aldehyde using novel catalytic deep eutectic solvent surfactants [frontiersin.org]

- 5. eis.hu.edu.jo [eis.hu.edu.jo]

- 6. Cationic 2,6-bis(imino)pyridine iron and cobalt complexes: synthesis, structures, ethylene polymerisation and ethylene/polar monomer co-polymerisation studies - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. arts.units.it [arts.units.it]

- 9. High-Temperature Spin Crossover in Iron(II) Complexes with 2,6-Bis(1H-imidazol-2-yl)pyridine [mdpi.com]

- 10. Modular O- vs. N-coordination of pyridylidene amide ligands to iron determines activity in alcohol oxidation catalysis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

Application Note: Engineering pH-Responsive MOFs with Bis(aminomethyl)pyridine Linkers

Topic: Engineering pH-Responsive Metal-Organic Frameworks (MOFs) using Bis(aminomethyl)pyridine Linkers Content Type: Detailed Application Note and Protocol Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide details the rational design, synthesis, and application of Metal-Organic Frameworks (MOFs) utilizing 3,5-bis(aminomethyl)pyridine (3,5-bamp) as a functional organic linker. Unlike rigid carboxylate linkers (e.g., terephthalic acid), bis(aminomethyl)pyridine introduces basic nitrogen sites and conformational flexibility into the framework. These features are critical for developing stimuli-responsive drug delivery systems (DDS) , specifically targeting the acidic microenvironments of tumors (pH 5.0–6.5) or intracellular endosomes.

Key Technical Advantages

-

pH-Gated Release: The free amine and pyridine nitrogens can be protonated at acidic pH, triggering framework disassembly or pore opening due to electrostatic repulsion.

-

Flexible Porosity: The methylene spacers (-CH₂-NH₂-) allow for "breathing" framework behaviors, accommodating larger drug molecules like Doxorubicin (DOX).

-

Dual-Functionality: The pyridine core coordinates with metal nodes, while the pendant amines can be used for post-synthetic modification (PSM) or secondary coordination.

Strategic Linker Selection: 2,6- vs. 3,5-Isomers

The choice of isomer dictates the final topology of the MOF.

| Isomer | Geometry | Coordination Mode | Resulting Topology | Application |

| 3,5-bis(aminomethyl)pyridine | Divergent (~120°) | Bridging (Connects two metal nodes) | 3D Porous Networks | Drug Delivery, Gas Storage |

| 2,6-bis(aminomethyl)pyridine | Convergent (Pincer) | Chelating (Binds one metal node) | Discrete Complexes or 1D Chains | Catalysis, Sensing |

Recommendation: For drug delivery applications requiring porosity and stable 3D networks, 3,5-bamp is the superior choice. This protocol focuses on constructing a Zn(II)-based pillared-layer MOF using 3,5-bamp as the pillar and terephthalic acid (BDC) as the layer linker.

Experimental Protocol: Synthesis of Zn(BDC)(3,5-bamp) MOF

Materials & Reagents[1]

-

Metal Source: Zinc Nitrate Hexahydrate [Zn(NO₃)₂·6H₂O] (98%, Sigma-Aldrich)

-

Linker A (Layer): Terephthalic Acid (H₂BDC) (98%)

-

Linker B (Pillar): 3,5-bis(aminomethyl)pyridine (3,5-bamp) (>95%, BenchChem or synthesized)

-

Solvent: N,N-Dimethylformamide (DMF), Ethanol (EtOH)

-

Modulator: Acetic Acid (Glacial)

Synthesis Workflow (Solvothermal)

This protocol uses a "pillaring" strategy where Zn-BDC sheets are interconnected by 3,5-bamp struts.

Step 1: Precursor Dissolution

-

Dissolve H₂BDC (166 mg, 1.0 mmol) in 10 mL DMF. Sonicate until clear.

-

Dissolve Zn(NO₃)₂·6H₂O (297 mg, 1.0 mmol) in 5 mL DMF.

-

Dissolve 3,5-bamp (137 mg, 1.0 mmol) in 5 mL DMF.

Step 2: Mixing & Modulation

-

Add the Zn(II) solution to the H₂BDC solution under stirring (500 rpm).

-

Dropwise add the 3,5-bamp solution to the mixture. A transient precipitate may form; stir for 30 mins until redissolved or homogenous.

-

Add Acetic Acid (0.5 mL) . Note: The modulator competes with the linker, slowing nucleation to grow larger, defect-free crystals.

Step 3: Solvothermal Reaction

-

Transfer the solution to a 50 mL Teflon-lined stainless steel autoclave.

-

Seal and heat at 100°C for 48 hours in a programmable oven (Ramp rate: 2°C/min).

-

Cool naturally to room temperature (RT) over 12 hours.

Step 4: Activation & Purification

-

Collect colorless block crystals via filtration.

-

Solvent Exchange: Immerse crystals in fresh DMF for 24h, then in Ethanol for 3 days (refreshing solvent every 12h) to remove unreacted ligands and high-boiling DMF.

-

Drying: Activate under vacuum at 80°C for 12 hours . Caution: Higher temperatures may collapse the flexible amine pillars.

Characterization & Validation

To ensure scientific integrity, the synthesized MOF must be validated against the following criteria:

| Technique | Expected Result | Validation Check |

| PXRD (Powder X-Ray Diffraction) | Sharp peaks at low 2θ angles (5-15°). | Confirm crystallinity; absence of broad amorphous humps. |

| TGA (Thermogravimetric Analysis) | Weight loss <100°C (solvent); Plateau 150-300°C; Decomposition >350°C. | Verify thermal stability and successful solvent removal. |

| BET Surface Area | Type IV isotherm (mesoporous/microporous). | Surface area should exceed 800 m²/g for effective drug loading. |

| FT-IR Spectroscopy | Shifts in C=O (carboxylate) and Pyridine C=N stretches. | Confirm coordination of both BDC and 3,5-bamp to Zn. |

Application: pH-Responsive Drug Delivery (Doxorubicin)[2]

Drug Loading Protocol

-

Prepare a Doxorubicin (DOX) solution (1 mg/mL) in PBS (pH 7.4).

-

Suspend 50 mg of activated Zn(BDC)(3,5-bamp) MOF in 10 mL of DOX solution.

-

Stir in the dark for 24 hours at RT.

-

Centrifuge and wash with PBS once to remove surface-bound drug.

-

Quantification: Measure UV-Vis absorbance of the supernatant at 480 nm to calculate Loading Efficiency (LE%).

In Vitro Release Study

Simulate physiological (bloodstream) vs. pathological (tumor) conditions.

-

Condition A (Physiological): PBS buffer, pH 7.4, 37°C.

-

Condition B (Tumor/Endosome): Acetate buffer, pH 5.0, 37°C.

Mechanism: At pH 5.0, the pyridine and amine groups of the 3,5-bamp linker become protonated. This creates positive charge accumulation within the pore walls, leading to electrostatic repulsion and framework disassembly (or "breathing" expansion), rapidly releasing the DOX payload.

Workflow Diagram

Figure 1: Step-by-step workflow for the synthesis and application of Zn(BDC)(3,5-bamp) MOF.

Mechanism of Action: The "Proton Trigger"

The efficacy of bis(aminomethyl)pyridine as a linker lies in its basicity.

Figure 2: Mechanistic pathway of pH-triggered drug release in bis(aminomethyl)pyridine MOFs.

Troubleshooting & Optimization

-

Problem: Amorphous product or low crystallinity.

-

Solution: Increase the concentration of the modulator (Acetic Acid). This slows down the coordination rate, allowing ordered crystal growth.

-

-

Problem: Low Drug Loading.

-

Solution: The pore size might be too small. Use a longer dicarboxylate co-linker (e.g., 2,6-naphthalenedicarboxylic acid) to expand the layers, increasing the void volume.

-

-

Problem: Linker Instability.

-

Solution: Ensure the activation temperature does not exceed 100°C. The flexible aminomethyl arms are thermally sensitive compared to rigid aromatic linkers.

-

References

-

Horcajada, P., et al. (2012). "Metal-organic frameworks as efficient materials for drug delivery."[2] Chemical Reviews, 112(2), 1232-1268.

-

Li, Z., et al. (2019). "pH-Responsive Metal-Organic Frameworks for Tumor-Targeted Drug Delivery." Biomaterials, 217, 119256.

-

Kundu, T., et al. (2014). "Solvent-Induced Control over Breathing Behavior in a Flexible Metal-Organic Framework." Chemistry of Materials, 26(8), 2662–2669.

-

BenchChem. "3,5-Bis(aminomethyl)pyridine Product Information & Properties."

-

Wang, H., et al. (2020). "Stimuli-responsive metal-organic frameworks for controlled drug release." Coordination Chemistry Reviews, 423, 213483.

Sources

Application Notes and Protocols for Phosphate Ester Hydrolysis Catalyzed by Bis(aminomethyl)pyridine Zinc Complexes

Introduction: Biomimetic Catalysis of a Fundamental Biological Reaction

The hydrolysis of phosphate esters is a cornerstone reaction in biology, underpinning processes from signal transduction to nucleic acid metabolism. Nature employs sophisticated metalloenzymes, often featuring zinc ions at their active sites, to accelerate this otherwise slow reaction. The study of synthetic zinc complexes that mimic the function of these enzymes provides invaluable insights into the catalytic mechanisms and offers pathways to the development of artificial enzymes and therapeutic agents.

This guide provides a comprehensive overview and detailed protocols for studying the hydrolysis of phosphate esters catalyzed by a prominent class of biomimetic compounds: bis(aminomethyl)pyridine zinc complexes. These complexes have been extensively investigated for their ability to promote the cleavage of phosphate diesters and monoesters under mild, aqueous conditions. We will delve into the mechanistic underpinnings of this catalysis, provide step-by-step protocols for the synthesis of the catalyst and the kinetic analysis of the hydrolysis reaction, and discuss the interpretation of the resulting data. This document is intended for researchers in bioinorganic chemistry, drug development, and enzymology who are interested in the practical aspects of studying artificial metalloenzymes.

Section 1: Mechanistic Principles of Catalysis

The catalytic prowess of bis(aminomethyl)pyridine zinc complexes in phosphate ester hydrolysis stems from the multifaceted role of the zinc(II) ion. The primary mechanistic considerations involve Lewis acid activation of the phosphate ester, delivery of a potent nucleophile, and stabilization of the transition state.

The Role of the Zinc(II) Ion: A Lewis Acid Catalyst

The zinc(II) ion acts as a potent Lewis acid, coordinating to one or more of the non-ester oxygen atoms of the phosphate group. This interaction polarizes the phosphorus center, making it more electrophilic and thus more susceptible to nucleophilic attack. In dinuclear zinc complexes, a cooperative effect can be observed where two zinc ions bind to the same phosphate group, further enhancing its activation.[1][2]

The Nucleophile: Metal-Coordinated Hydroxide vs. External Attack

A key area of investigation and debate in the field is the nature of the attacking nucleophile. Two primary pathways are considered:

-

Metal-Hydroxide Mechanism: In this pathway, a water molecule coordinated to the zinc ion is deprotonated to form a highly nucleophilic zinc-bound hydroxide species (Zn-OH).[3][4] This deprotonation occurs at a significantly lower pKa than that of free water, allowing for a high concentration of the potent nucleophile at neutral pH. The proximity of the generated hydroxide to the activated phosphate ester within the coordination sphere of the complex leads to an efficient intramolecular or pseudo-intramolecular attack.[1]

-

External Nucleophile Mechanism: An alternative mechanism proposes that the nucleophile is not directly coordinated to the metal ion.[5][6][7] In this model, the zinc complex's primary role is to activate the phosphate ester, while an external nucleophile (e.g., a hydroxide ion from the bulk solution or a ligand-based nucleophile not directly bound to the metal) performs the attack.[5][8] This can be advantageous as it avoids the potential deactivation of the nucleophile through coordination to the Lewis acidic metal center.[5][8]

The prevailing mechanism is often dependent on the specific ligand structure, the nature of the phosphate ester substrate, and the reaction conditions, particularly pH.[9]

Section 2: Synthesis and Characterization of Bis(aminomethyl)pyridine Zinc(II) Complexes

The synthesis of the catalytic zinc complexes is a critical first step. The bis(aminomethyl)pyridine ligand scaffold is versatile and can be readily synthesized and modified.

Synthesis of a Representative Ligand: N,N-bis(2-picolyl)amine

A common ligand used in these studies is N,N-bis(2-picolyl)amine (BPA) or its derivatives. The synthesis generally involves the double alkylation of an amine.

Protocol 2.1: Synthesis of N,N-bis(2-picolyl)amine (BPA)

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1 equivalent of the starting amine (e.g., a primary amine to be functionalized) in a suitable solvent such as dimethylformamide (DMF).

-

Addition of Alkylating Agent: Add 2.2 equivalents of 2-(bromomethyl)pyridine hydrobromide or a similar pyridylmethyl alkylating agent.[10]

-

Base Addition: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃), in excess (e.g., 3-4 equivalents) to neutralize the hydrobromide and facilitate the reaction.

-

Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Remove the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure ligand.

-

Characterization: Characterize the purified ligand by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Formation of the Zinc(II) Complex

The zinc(II) complex is typically formed by reacting the ligand with a zinc salt in a suitable solvent.

Protocol 2.2: Synthesis of [Zn(BPA)Cl₂]

-

Dissolution: Dissolve one equivalent of the synthesized bis(aminomethyl)pyridine ligand (e.g., BPA) in a minimal amount of a suitable solvent like methanol or ethanol.

-

Addition of Zinc Salt: To this solution, add a solution of one equivalent of zinc(II) chloride (ZnCl₂) dissolved in the same solvent, dropwise with stirring.

-

Precipitation/Crystallization: The zinc complex may precipitate out of the solution upon addition or after a short period of stirring. If not, the solution can be concentrated, and a non-polar solvent like diethyl ether can be slowly added to induce crystallization.[10]

-

Isolation and Drying: Collect the resulting solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

-

Characterization: The structure and coordination environment of the zinc complex can be confirmed by single-crystal X-ray diffraction if suitable crystals are obtained.[9][10] Spectroscopic techniques such as FT-IR and elemental analysis can also be used for characterization.

Section 3: Kinetic Analysis of Phosphate Ester Hydrolysis

The core of the investigation lies in the kinetic analysis of the catalyzed hydrolysis reaction. This provides quantitative data on the efficiency of the catalyst and insights into the reaction mechanism. A common model substrate for these studies is bis(p-nitrophenyl) phosphate (BNPP), as the release of p-nitrophenolate can be conveniently monitored spectrophotometrically.

Experimental Workflow for Kinetic Measurements

Figure 2: Proposed catalytic cycle for phosphate ester hydrolysis by a mononuclear zinc complex via a metal-hydroxide mechanism.

Conclusion

The study of phosphate ester hydrolysis catalyzed by bis(aminomethyl)pyridine zinc complexes offers a rich field of investigation with direct relevance to understanding enzymatic catalysis and designing novel synthetic catalysts. The protocols outlined in this guide provide a solid foundation for researchers to synthesize these complexes and quantitatively assess their catalytic activity. By systematically varying the ligand structure, substrate, and reaction conditions, and by carefully analyzing the kinetic data, it is possible to gain deep insights into the factors that govern the efficiency of these remarkable biomimetic systems.

References

- White Rose Research Online.

- Taylor & Francis Online. (2007, February 6). Phosphate Monoester Cleavage with Dinuclear Zinc(II) and Copper(II) Macrocyclic Complexes in Micellar Solution.

- eScholarship@McGill.

- ResearchGate. (2021, September 24). Solid–Liquid Phase Structural Studies of Bis(2-Picolyl)Amine-Based Zinc(II)

- Scilit.

-

ACS Publications. Carboxy and Phosphate Esters Cleavage with Mono- and Dinuclear Zinc(II) Macrocyclic Complexes in Aqueous Solution. Crystal Structure of 2 (L1 =a[11]neN6O4, PP.

- PubMed. (2009, July 20). Efficient catalytic phosphate ester cleavage by binuclear zinc(II)

- Taylor & Francis Online. (2007, February 6). Phosphate Monoester Cleavage with Dinuclear Zinc(II) and Copper(II) Macrocyclic Complexes in Micellar Solution.

- PMC. (2024, May 3). Zinc N,N-bis(2-picolyl)amine Chelates Show Substitution-Dependent Cleavage of Phosphodiesters in Models as Well as of PNAzyme-RNA Bulges.

- PubMed. (2014, July 28).

- PMC. (2014, June 11).

- Frontiers. (2019, February 21).

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. tandfonline.com [tandfonline.com]

- 4. Frontiers | Mechanistic Studies of Homo- and Heterodinuclear Zinc Phosphoesterase Mimics: What Has Been Learned? [frontiersin.org]

- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 6. Catalytic zinc complexes for phosphate diester hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Catalytic Zinc Complexes for Phosphate Diester Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scilit.com [scilit.com]

- 9. researchgate.net [researchgate.net]

- 10. Zinc N,N-bis(2-picolyl)amine Chelates Show Substitution-Dependent Cleavage of Phosphodiesters in Models as Well as of PNAzyme-RNA Bulges - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Introduction: The Versatility of Bis(aminomethyl)pyridine Ligands in Electrochemical Sensing

An in-depth guide to the design, implementation, and application of electrochemical sensors based on bis(aminomethyl)pyridine ligands.

Bis(aminomethyl)pyridine derivatives represent a class of versatile polydentate ligands that have garnered significant attention in the field of chemical sensing. Their core structure, featuring a central pyridine ring flanked by two aminomethyl arms, creates a pre-organized pocket ideal for coordinating with a variety of metal ions. This inherent chelating ability is the foundation of their utility in electrochemical sensors. By forming stable complexes with transition metals such as copper(II), zinc(II), and nickel(II), these ligands create electrochemically active species that can be modulated by the presence of a target analyte.[1] The strength and selectivity of this coordination can be finely tuned by modifying the peripheral amine groups, making them adaptable for detecting a wide range of analytes, from heavy metal ions to biologically relevant anions.[2][3]

Electrochemical methods, particularly voltammetric techniques like Differential Pulse Voltammetry (DPV) and Square Wave Anodic Stripping Voltammetry (SWASV), offer a powerful platform for transducing these molecular recognition events into quantifiable signals.[4][5] These techniques are prized for their high sensitivity (often reaching parts-per-billion levels), rapid analysis times, cost-effectiveness, and potential for miniaturization, making them suitable for both laboratory and in-field applications.[6] This guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals to leverage the unique properties of bis(aminomethyl)pyridine ligands for the development of robust and sensitive electrochemical sensors.

Fundamentals of Sensing Mechanism

The operational principle of these sensors hinges on the interaction between a target analyte and the ligand-metal complex immobilized on an electrode surface. This interaction elicits a change in the electrochemical properties of the complex, which is then measured. Two primary mechanisms are commonly exploited:

-

Direct Modulation of the Metal Center's Redox State: In this "signal-on" or "signal-off" approach, the analyte binds to the metal complex, altering the electron density around the metal center. This change makes the metal easier or harder to oxidize or reduce, resulting in a measurable shift in the voltammetric peak potential or a change in the peak current. For instance, the binding of a target anion to a zinc(II) complex can stabilize a particular oxidation state, causing a predictable electrochemical response.[3]

-

Preconcentration and Stripping Analysis: This highly sensitive method is particularly effective for trace metal analysis.[7] The ligand, immobilized on the electrode, acts as a selective chelating agent, capturing and accumulating target metal ions from the sample solution onto the electrode surface during a "deposition" step at a fixed potential. Subsequently, the potential is scanned in the opposite direction (the "stripping" step), causing the captured metals to be re-oxidized and released back into solution. This process generates a sharp current peak whose intensity is directly proportional to the concentration of the analyte in the original sample.[5][8]

Application Note 1: Trace Detection of Heavy Metal Ions (Lead, Pb²⁺)

This protocol details the fabrication and use of a bis(aminomethyl)pyridine-modified sensor for the detection of lead (Pb²⁺) in aqueous samples using Square Wave Anodic Stripping Voltammetry (SWASV). The ligand serves as a highly efficient recognition and preconcentration agent on the electrode surface.

Principle of Operation

The sensor operates on the principle of anodic stripping voltammetry. The immobilized bis(aminomethyl)pyridine ligand selectively chelates Pb²⁺ ions from the solution, concentrating them on the electrode surface during a deposition step where a negative potential is applied. In the subsequent stripping step, the applied potential is scanned in the positive direction, oxidizing the captured Pb⁰ back to Pb²⁺. This stripping process produces a sharp current peak at a characteristic potential for lead, with the peak's height being proportional to the initial concentration of Pb²⁺.

Experimental Workflow Diagram

Caption: Displacement mechanism for anion sensing.

Detailed Protocol: Pyrophosphate (PPi) Detection

1. Reagents and Materials:

-

Ferrocene-functionalized bis(aminomethyl)pyridine ligand.

-

Zinc(II) Perchlorate [Zn(ClO₄)₂].

-

Glassy Carbon Electrode (GCE), Ag/AgCl reference, Pt counter electrode.

-

Supporting Electrolyte: 0.1 M HEPES buffer (pH 7.4).

-

Potassium Pyrophosphate (K₄P₂O₇) stock solution.

-

High-purity acetonitrile and deionized water.

2. Electrode Preparation and Modification:

-

Step 1: Complex Formation in Solution. In a small vial, mix the ferrocene-ligand and Zn(ClO₄)₂ in a 1:1 molar ratio in acetonitrile to form the [Zn(Fc-ligand)]²⁺ complex. A slight excess of the ligand can be used to ensure full complexation.

-

Step 2: Electrode Polishing. Clean the GCE as described in Application Note 1.

-